molecular formula C11H10ClNO3 B12974861 Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate

Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12974861
M. Wt: 239.65 g/mol
InChI Key: YLPSHNWWZYQWPS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting intermediate undergoes cyclization to form the indole ring, followed by chlorination and esterification to introduce the chloro and ethyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.

    Reduction: The chloro group at the 7th position can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 7-chloro-3-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 3-hydroxy-1H-indole-2-carboxylate.

    Substitution: Formation of 7-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3

InChI Key

YLPSHNWWZYQWPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)O

Origin of Product

United States

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